Inductive Effect on Phenolic Acidity
DFT calculations at the B3LYP/6-311G++(d,p) level across the complete series of 19 bromophenols, when compared with chlorophenol analogs, demonstrate that the inductive effect of substituted bromine is larger than that of chlorine, resulting in bromophenols being slightly stronger acids [1]. While individual pKa values for ortho- and para-substituted monohalogenated compounds show near-equivalence (e.g., p-chlorophenol pKa = 9.17, p-bromophenol pKa = 9.00), the systematic DFT analysis reveals that bromine exerts a stronger electron-withdrawing inductive effect on the phenolic O–H, facilitating deprotonation [2]. For 3-bromo-2-chlorophenol, the predicted pKa is 7.53±0.10, which is approximately 0.8–1.0 units lower than 2-chlorophenol (pKa ~8.5) and reflects the cumulative electron-withdrawing contributions of both ortho-chloro and meta-bromo substituents . This enhanced acidity directly influences solubility in aqueous buffers and extraction behavior during workup procedures.
| Evidence Dimension | Phenolic O–H acidity (pKa) and inductive substituent effect |
|---|---|
| Target Compound Data | 3-Bromo-2-chlorophenol predicted pKa = 7.53±0.10 |
| Comparator Or Baseline | p-Chlorophenol pKa = 9.17; p-Bromophenol pKa = 9.00; 2-Chlorophenol pKa ≈8.5 |
| Quantified Difference | ΔpKa ≈ 0.8–1.7 units lower than mono-halogenated comparators; bromophenols exhibit larger inductive effect than chlorophenols |
| Conditions | DFT B3LYP/6-311G++(d,p) level; predicted aqueous pKa values |
Why This Matters
Lower pKa translates to greater solubility in mildly basic aqueous buffers, enabling more efficient extraction and purification workflows during multi-step synthesis.
- [1] Han, J.; Tao, F.-M. Molecular Structures and Properties of the Complete Series of Bromophenols: Density Functional Theory Calculations. The Journal of Physical Chemistry A, 2005, 109(23), 5186–5192. DOI: 10.1021/jp0515378. View Source
- [2] Numerade. pKa values for p-chlorophenol (9.17) and p-bromophenol (9.00). View Source
